

# Unlocking the Proteome: A Technical Guide to the Therapeutic Targets of Dimethoxyisoindolinones

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *5,6-Dimethoxyisoindolin-1-one*

Cat. No.: *B1590327*

[Get Quote](#)

For Distribution to Researchers, Scientists, and Drug Development Professionals

## Abstract

The dimethoxyisoindolinone scaffold, the core of immunomodulatory drugs (IMiDs®) and Cereblon E3 Ligase Modulatory Drugs (CELMoDs™), represents a paradigm shift in small molecule therapeutics. These compounds function as "molecular glues," reprogramming the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of proteins, including many previously considered "undruggable." This guide provides an in-depth technical exploration of the known and emerging therapeutic targets of dimethoxyisoindolinones, the sophisticated methodologies used to identify them, and the causal logic behind these experimental strategies. We will delve into the core mechanism of action, detail the expanding landscape of CRBN neosubstrates, and provide actionable protocols for researchers aiming to navigate this exciting field of targeted protein degradation.

## The Central Axis: Cereblon and the CRL4CRBN E3 Ubiquitin Ligase Complex

At the heart of dimethoxyisoindolinone pharmacology lies Cereblon (CRBN), the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN).<sup>[1][2]</sup> In its native state, this complex polyubiquitinates endogenous substrates, marking them for proteasomal degradation. Dimethoxyisoindolinones, such as lenalidomide and pomalidomide, bind to a

specific pocket in CRBN.[3][4] This binding event does not inhibit the ligase but rather allosterically remodels the substrate-binding surface, creating a neomorphic interface that can recruit new proteins—termed "neosubstrates"—for ubiquitination and subsequent degradation.[2][5] The therapeutic effects of these drugs are a direct consequence of the degradation of these specific neosubstrates.

## The Archetypal Neosubstrates: Ikaros and Aiolos

The initial breakthrough in understanding the anti-cancer effects of dimethoxyisoindolinones came with the identification of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), as primary neosubstrates.[6][7]

- IKZF1 and IKZF3: These zinc finger proteins are critical for the survival and proliferation of multiple myeloma cells.[6] Their degradation, induced by lenalidomide and pomalidomide, leads to the downregulation of key oncogenic pathways, including those driven by MYC and IRF4, ultimately resulting in apoptosis of the malignant cells.[7] The immunomodulatory effects of these drugs, such as T-cell co-stimulation and enhanced IL-2 production, are also attributed to the degradation of IKZF1 and IKZF3 in T-cells.[8]

The discovery of IKZF1 and IKZF3 as neosubstrates provided a clear mechanistic rationale for the clinical efficacy of IMiDs in hematological malignancies and established a blueprint for the discovery of further targets.

## Expanding the Target Landscape: Novel Neosubstrates of Dimethoxyisoindolinones

Advanced proteomic techniques have unveiled a growing list of neosubstrates, each with distinct therapeutic potential. The specific neosubstrate repertoire can vary depending on the chemical structure of the dimethoxyisoindolinone derivative.

- GSPT1 (G1 to S Phase Transition 1): The translation termination factor GSPT1 has emerged as a key target of a newer class of dimethoxyisoindolinones known as CELMoDs, such as avadomide (CC-122) and iberdomide (CC-220).[9][10] Degradation of GSPT1 has shown potent anti-tumor activity, particularly in acute myeloid leukemia (AML).[8][9]

- SALL4 (Sal-like protein 4): This developmental transcription factor is a neosubstrate of thalidomide and its analogs.[10][11] The degradation of SALL4 is strongly linked to the teratogenic effects of thalidomide, providing a molecular explanation for its tragic history.[3][12] This discovery has been pivotal in guiding the design of newer dimethoxyisoindolinones with potentially improved safety profiles by minimizing SALL4 degradation.[13]
- ZFP91 (Zinc Finger Protein 91): This putative ubiquitin ligase is another lenalidomide-dependent neosubstrate of CRL4CRBN.[9][14] The functional consequences of ZFP91 degradation are still under investigation but may contribute to the pleiotropic effects of IMiDs.
- ARID2 (AT-rich interactive domain-containing protein 2): A component of the PBAF chromatin-remodeling complex, ARID2 has been identified as a pomalidomide-induced neosubstrate.[15] Its degradation is associated with the inhibition of MYC expression and may be particularly relevant in overcoming lenalidomide resistance in multiple myeloma.[15]

The continued discovery of novel neosubstrates highlights the vast therapeutic potential of modulating the CRL4CRBN complex and underscores the importance of robust target identification strategies.

## The Investigator's Toolkit: Methodologies for Neosubstrate Discovery and Validation

Identifying the specific proteins targeted for degradation by a given dimethoxyisoindolinone is a critical step in drug development. This requires a multi-faceted approach, combining proteomics, biochemistry, and cell biology.

### Global Proteomics for Unbiased Discovery

The initial identification of neosubstrates often relies on unbiased, quantitative proteomics to compare the proteome of cells treated with a dimethoxyisoindolinone to untreated or vehicle-treated cells.

- SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): This powerful technique involves metabolically labeling two cell populations with "light" and "heavy" isotopes of essential amino acids.[16][17] The populations are then treated differently (e.g., with and without the drug) before being combined. Mass spectrometry can then accurately quantify

the relative abundance of thousands of proteins, revealing those that are selectively degraded in the presence of the compound.[\[18\]](#)

- Pulse-SILAC (pSILAC): A variation of SILAC, pSILAC is particularly useful for studying protein turnover and can sensitively detect changes in protein stability induced by a drug.[\[9\]](#)

## Validating the Interaction: Co-Immunoprecipitation (Co-IP)

Once candidate neosubstrates are identified, it is essential to confirm their interaction with the CRL4CRBN complex in a drug-dependent manner. Co-immunoprecipitation is the gold-standard technique for this purpose.

- Principle: An antibody against a component of the complex (e.g., CCRBN) is used to pull down the entire complex from cell lysates. If a candidate neosubstrate is part of this complex, it will be co-precipitated and can be detected by Western blotting. The key is to demonstrate that this interaction only occurs in the presence of the dimethoxyisoindolinone.

## Confirming Ubiquitination

To definitively prove that a candidate protein is a neosubstrate, it is necessary to show that it is ubiquitinated by the CRL4CRBN complex in a drug-dependent manner.

- In Vitro Ubiquitination Assay: This reconstituted system uses purified recombinant E1, E2, CRL4CRBN, ubiquitin, and the candidate neosubstrate. The reaction is initiated by the addition of ATP and the dimethoxyisoindolinone. The ubiquitination of the neosubstrate can then be visualized by Western blotting.[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Tandem Ubiquitin Binding Entities (TUBEs): TUBEs are engineered proteins with high affinity for polyubiquitin chains.[\[1\]](#)[\[22\]](#) They can be used to enrich ubiquitinated proteins from cell lysates for subsequent identification by mass spectrometry or detection by Western blot, providing another method to confirm the ubiquitination of a target protein in a cellular context.[\[23\]](#)

## Quantitative Analysis of Dimethoxyisoindolinone Activity

To compare the potency and efficacy of different dimethoxyisoindolinones, quantitative assays are essential.

| Parameter                     | Description                                                                     | Typical Assay                                                      |
|-------------------------------|---------------------------------------------------------------------------------|--------------------------------------------------------------------|
| Binding Affinity (Kd or IC50) | The concentration of the drug required to occupy 50% of the CRBN binding sites. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[24] |
| Degradation Potency (DC50)    | The concentration of the drug required to degrade 50% of the target protein.    | Western Blotting, In-Cell Western, or Mass Spectrometry[25][26]    |
| Maximum Degradation (Dmax)    | The maximum percentage of the target protein that can be degraded by the drug.  | Western Blotting, In-Cell Western, or Mass Spectrometry[25][26]    |

These quantitative parameters are critical for structure-activity relationship (SAR) studies and for optimizing the selectivity and potency of new dimethoxyisoindolinone-based degraders.[27]

## Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

### Signaling Pathway of Dimethoxyisoindolinone-Induced Protein Degradation



[Click to download full resolution via product page](#)

Caption: Mechanism of dimethoxyisoindolinone-induced protein degradation.

## Experimental Workflow for Neosubstrate Identification and Validation



[Click to download full resolution via product page](#)

Caption: A typical workflow for identifying and validating CRBN neosubstrates.

# Detailed Experimental Protocols

## Filter-Aided Sample Preparation (FASP) for Proteomics

This protocol is adapted from Wiśniewski et al. (2009) and is suitable for preparing samples for mass spectrometry analysis from detergent-lysed cells.[\[28\]](#)

### Materials:

- Lysis Buffer: 4% (w/v) SDS, 100 mM Tris-HCl pH 7.6, 0.1 M DTT
- Urea Solution (UA): 8 M urea in 0.1 M Tris-HCl pH 8.5 (prepare fresh)
- Iodoacetamide (IAA) Solution: 0.05 M IAA in UA (prepare fresh, protect from light)
- Ammonium Bicarbonate (ABC) Solution: 50 mM NH<sub>4</sub>HCO<sub>3</sub> in water
- Trypsin solution: Sequencing-grade modified trypsin
- Microcon-30kDa Centrifugal Filter Units

### Procedure:

- Lyse cells in Lysis Buffer and heat at 95°C for 5 minutes.
- Sonicate the lysate to shear DNA and reduce viscosity.
- Clarify the lysate by centrifugation at 16,000 x g for 10 minutes.
- Combine up to 30 µL of lysate with 200 µL of UA in the filter unit.
- Centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.
- Add 200 µL of UA to the filter unit and centrifuge at 14,000 x g for 15 minutes.
- Add 100 µL of IAA solution and incubate at room temperature for 20 minutes in the dark.
- Centrifuge at 14,000 x g for 10 minutes.

- Wash the filter unit twice with 100  $\mu$ L of UA, centrifuging at 14,000 x g for 15 minutes each time.
- Wash the filter unit three times with 100  $\mu$ L of ABC solution, centrifuging at 14,000 x g for 10 minutes each time.
- Add trypsin (1:100 enzyme to protein ratio) in 40  $\mu$ L of ABC solution.
- Incubate in a humidified chamber at 37°C overnight.
- Transfer the filter unit to a new collection tube.
- Centrifuge at 14,000 x g for 10 minutes to collect the peptides.
- Add another 40  $\mu$ L of ABC solution and centrifuge again to maximize peptide recovery.
- The collected peptides are ready for mass spectrometry analysis.

## Co-Immunoprecipitation (Co-IP) for Drug-Dependent Protein Interactions

This protocol is a generalized procedure and may require optimization for specific antibodies and cell types.

### Materials:

- Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors.
- Antibody specific to the bait protein (e.g., anti-CRBN).
- Protein A/G magnetic beads.
- Wash Buffer: Co-IP Lysis Buffer.
- Elution Buffer: 2x Laemmli sample buffer.

### Procedure:

- Treat cells with the dimethoxyisoindolinone or vehicle control for the desired time.
- Harvest and lyse cells in ice-cold Co-IP Lysis Buffer.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
- Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Wash the beads three times with ice-cold Wash Buffer.
- Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
- Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the bait protein and the suspected neosubstrate.

## Future Directions and Conclusion

The field of targeted protein degradation, spearheaded by the dimethoxyisoindolinones, is rapidly evolving. The discovery of new CELMoDs with distinct neosubstrate profiles is expanding the range of "druggable" targets.<sup>[4][5]</sup> Future research will likely focus on:

- Rational Design of Selective Degraders: Leveraging structural biology and computational modeling to design molecular glues that degrade specific targets while sparing others (e.g., SALL4) to improve therapeutic indices.<sup>[13]</sup>
- Expansion to New Disease Areas: Exploring the therapeutic potential of CRBN modulators beyond oncology, in areas such as immunology and neurodegenerative diseases.
- Understanding Resistance Mechanisms: Investigating how cancer cells develop resistance to these degraders and developing strategies to overcome it.

In conclusion, dimethoxyisoindolinones have opened a new chapter in pharmacology. By hijacking the cellular protein degradation machinery, these small molecules offer a powerful approach to eliminate disease-causing proteins. The continued exploration of their therapeutic targets, guided by the robust methodologies outlined in this guide, promises to deliver a new generation of innovative medicines.

## References

- Donovan, K. A., & Fischer, E. S. (2018). CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome. *eLife*, 7, e38430. [\[Link\]](#)
- An, S., & Harper, J. W. (2017). pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase.
- Sparing SALL4. (2020). Advanced Photon Source. [\[Link\]](#)
- Donovan, K. A., An, J., Nowak, R. P., Yuan, J. C., Fink, E. C., He, Z., ... & Fischer, E. S. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. *eLife*, 7, e38430. [\[Link\]](#)
- Riggs, J. R., & Chamberlain, P. P. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. *International Journal of Molecular Sciences*, 22(22), 12213. [\[Link\]](#)
- Tandem Ubiquitin Binding Entity (TUBE) Assay. (n.d.). Bio-protocol. [\[Link\]](#)
- Matyskiela, M. E., Lu, G., Ito, T., Pagarigan, B., Lu, C. C., Miller, K., ... & Handa, H. (2020). Crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex. *Nature Structural & Molecular Biology*, 27(4), 319-322. [\[Link\]](#)
- Yamamoto, J., Su, S., Lin, S., Yamamoto, S., Yamamoto, K., Lin, Y., ... & Handa, H. (2020). ARID2 is a pomalidomide-dependent CRL4CRBN substrate in multiple myeloma cells. *Nature Chemical Biology*, 16(11), 1208-1217. [\[Link\]](#)
- Wartchow, C. A., Asarnow, D., Beke, V., Faeldy, S., Feru, F., George, J., ... & Chamberlain, P. P. (2023). Structural and biophysical comparisons of the pomalidomide- and CC-220-induced interactions of SALL4 with cereblon. *Scientific Reports*, 13(1), 22093. [\[Link\]](#)
- Detection of Protein Ubiquitination. (n.d.). *Journal of Visualized Experiments*. [\[Link\]](#)
- Burge, R. J., Spasser, L., & Levin, D. E. (2022). In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay. *STAR Protocols*, 3(4), 101783. [\[Link\]](#)
- Zhao, Q., & Xie, Q. (2014). In vitro Protein Ubiquitination Assays. *Bio-protocol*, 4(12), e1155. [\[Link\]](#)
- Wiśniewski, J. R., Zougman, A., Nagaraj, N., & Mann, M. (2009). Universal sample preparation method for proteome analysis.
- TUBE (Tandem Ubiquitin Binding Entity). (n.d.). Nacalai Tesque, Inc. [\[Link\]](#)

- Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons. (2021). Semantic Scholar. [\[Link\]](#)
- Aillet, F., Rinaldi, B., & Rodriguez, M. S. (2023). Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities. *Methods in Molecular Biology*, 2567, 237-246. [\[Link\]](#)
- Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91. (2021). Request PDF. [\[Link\]](#)
- Adams, D. N., & Ciulli, A. (2021). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. *RSC Medicinal Chemistry*, 12(10), 1638-1647. [\[Link\]](#)
- Evidence that ARID2 is ubiquitinated and degraded by CRL4CRBN in a... (n.d.).
- Rasco, D. W., & Ribrag, V. (2021). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. *Cancers*, 13(18), 4691. [\[Link\]](#)
- Vangamudi, B., & Handa, H. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. *ACS Chemical Biology*, 15(10), 2722-2730. [\[Link\]](#)
- Making Diagrams with graphviz. (2013).
- Krönke, J., Udeshi, N. D., Narla, A., Grauman, P., Hurst, S. N., McConkey, M., ... & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. *Science*, 343(6168), 301-305. [\[Link\]](#)
- Lu, G., Middleton, R. E., Sun, H., Naniong, M., Ott, C. J., Mitsiades, C. S., ... & Kaelin, W. G. (2014). The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins. *Science*, 343(6168), 305-309. [\[Link\]](#)
- Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [\[Link\]](#)
- Graphviz Examples and Tutorial. (n.d.). Sketchviz. [\[Link\]](#)
- Create Complex Graphs with GraphViz. (2020). YouTube. [\[Link\]](#)
- Differentiation of IMiDs and CELMoDs. Shown are structures of... (n.d.).
- Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue deriv
- Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. (2025).
- How Novel CELMoD Agents Work. (n.d.). Bristol Myers Squibb. [\[Link\]](#)
- Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. (n.d.). PMC. [\[Link\]](#)
- What Do the Mechanistic Differences Between IMiD and CELMoD® -Based Therapies Mean for Clinical Practice?. (n.d.). ReachMD. [\[Link\]](#)

- Discovery of a dual-target CRBN-mediated degrader for IKZF1/3 and GSPT1 proteins. (2025).
- Evaluation of advanced preclinical and clinical CELMoDs with insights into neosubstrate degradation potency and selectivity for IKZF1, IKZF2, CK1 $\alpha$  and GSPT1. (2025). ACS Fall 2025. [Link]
- Examples — graphviz 0.
- Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simul
- Drawing graphs with dot. (2015). Graphviz. [Link]
- Simple Graph - GraphViz Examples and Tutorial. (n.d.). GraphViz. [Link]
- Cereblon target validation using a covalent inhibitor of neosubstr
- DC50 values for 4h, for the AUC of 24h and the Dmax between 23 and 24h.... (n.d.).
- Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. (2025). PubMed. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Novel CELMoD Agents Work | Bristol Myers Squibb [bmsclinicaltrials.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. spin.atomicobject.com [spin.atomicobject.com]

- 9. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 12. aps.anl.gov [aps.anl.gov]
- 13. Structural and biophysical comparisons of the pomalidomide- and CC-220-induced interactions of SALL4 with cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy [mdpi.com]
- 15. ARID2 is a pomalidomide-dependent CRL4CRBN substrate in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Evaluation of advanced preclinical and clinical CELMoDs with insights into neosubstrate degradation potency and selectivity for IKZF1, IKZF2, CK1 $\alpha$  and GSPT1 - American Chemical Society [acs.digitellinc.com]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 22. lifesensors.com [lifesensors.com]
- 23. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)  Products  NACALAI TESQUE, INC. [nacalai.com]
- 24. DSpace [repository.icr.ac.uk]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unlocking the Proteome: A Technical Guide to the Therapeutic Targets of Dimethoxyisoindolinones]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590327#potential-therapeutic-targets-of-dimethoxyisoindolinones>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)